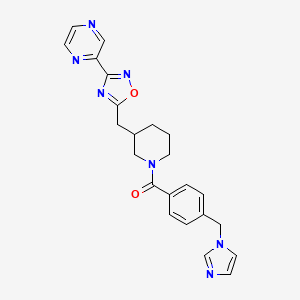

![molecular formula C8H14O2 B2966171 (6-Oxabicyclo[3.2.1]octan-5-yl)methanol CAS No. 2172067-25-1](/img/structure/B2966171.png)

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

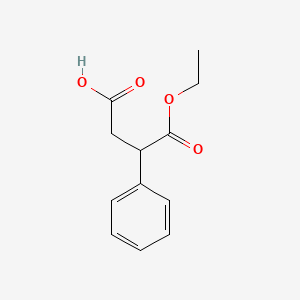

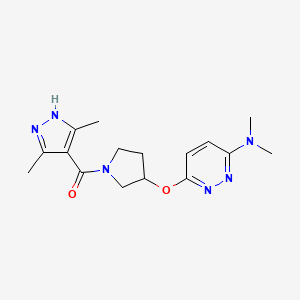

“(6-Oxabicyclo[3.2.1]octan-5-yl)methanol” is a chemical compound with the IUPAC name (1S,5R)-6-oxabicyclo[3.2.1]octan-5-yl)methanol . It has a molecular weight of 142.2 . The compound is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14O2/c9-6-8-3-1-2-7(4-8)5-10-8/h7,9H,1-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 142.2 . The compound is typically stored at 4°C .Aplicaciones Científicas De Investigación

Acid Catalysis and Synthetic Applications

- Acid Catalysed Methanolysis : The selective methanolysis of certain bicyclic dione systems is primarily governed by steric hindrance, highlighting the synthetic versatility of bicyclic compounds in producing piperidinecarboxylate systems (Verbist et al., 2004).

Novel Synthetic Pathways

- Synthesis of 2-Alkoxy-3-hydroxytropones : Demonstrating the conversion of dialkoxy-8-oxabicyclo[3.2.1]oct-6-en-3-ones to oxabicyclic compounds and further to alkoxy-hydroxytropones, providing a pathway to synthesize complex bicyclic structures (Zinser et al., 2004).

Stereoselective Ring Expansion

- Chiral-Bridged Azepanes : The stereoselective ring expansion of 2-azanorbornan-3-yl methanols to novel 2-azabicyclo[3.2.1]octane systems showcases the importance of bicyclic compounds in accessing new chiral frameworks (Wojaczyńska et al., 2012).

Asymmetric Synthesis

- Carbohydrate-Templated Asymmetric Synthesis : Employing bicyclo[2.2.2]oct-5-en-2-ones in the synthesis of chiral molecules via carbohydrate-templated Diels-Alder reactions, indicating the role of bicyclic compounds in enantioselective synthesis (Luo et al., 2008).

High-Pressure Solvate Crystallization

- Pressure-Induced Crystallization : The formation of solvate structures from 1,4-diazabicyclo[2.2.2]octane perchlorate under high pressure in methanol solution, illustrating the effect of pressure on the solvate formation of bicyclic compounds (Anioła et al., 2014).

Nanoparticle Synthesis

- Zn Nanoparticles : The use of a hetero-bicyclic compound as a reducing and stabilizing agent for the synthesis of zinc nanoparticles, highlighting the application of bicyclic compounds in material science (Pushpanathan & Kumar, 2014).

Safety and Hazards

The safety information for “(6-Oxabicyclo[3.2.1]octan-5-yl)methanol” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propiedades

IUPAC Name |

6-oxabicyclo[3.2.1]octan-5-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-8-3-1-2-7(4-8)5-10-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOIPGRRZANRRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)(OC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

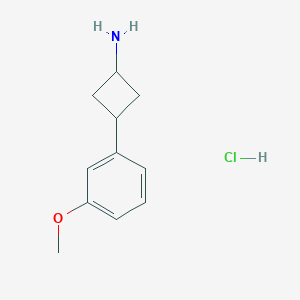

![[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2966099.png)

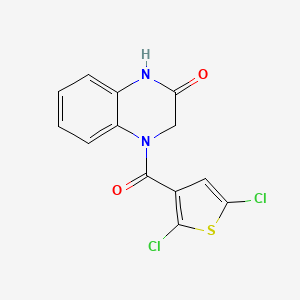

![5-[(2-Nitrophenoxy)methyl]-2-furoyl chloride](/img/structure/B2966101.png)

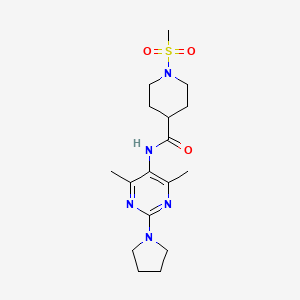

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2966110.png)

![11-(3-Methyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2966111.png)